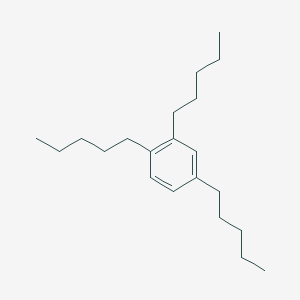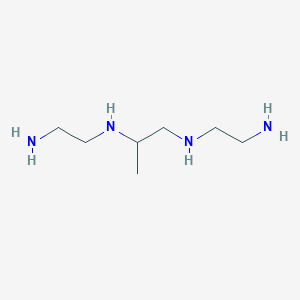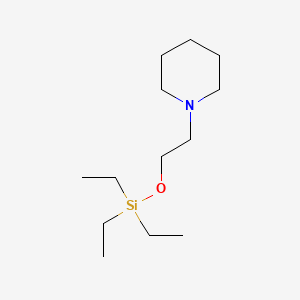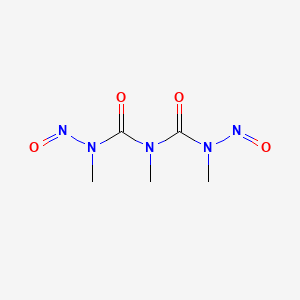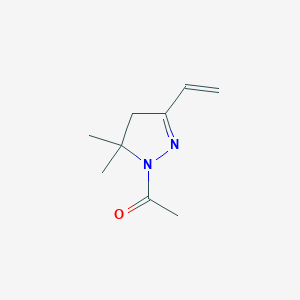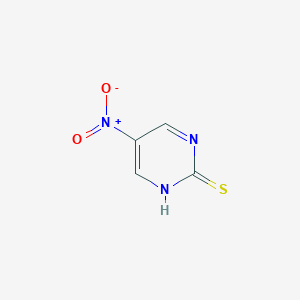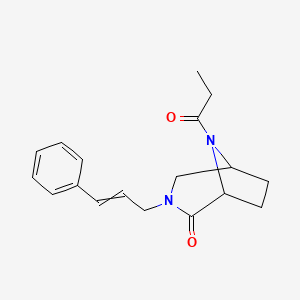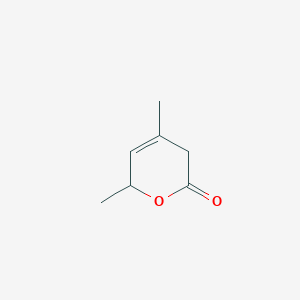
4,6-dimethyl-3,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of 2H-pyran-2-one and is characterized by its six-membered ring structure containing an oxygen atom and a ketone functional group
Preparation Methods
The synthesis of 4,6-dimethyl-3,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common synthetic route involves the reaction of sorbic acid with acetic anhydride in the presence of a catalyst . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,6-Dimethyl-3,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the ring. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dimethyl-3,6-dihydro-2H-pyran-2-one has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and antiviral properties . Additionally, the compound is used in the development of organic light-emitting devices due to its unique luminescence properties . In the industrial sector, it is employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4,6-dimethyl-3,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic carbon atoms are susceptible to nucleophilic attack, leading to the formation of various reaction intermediates . These intermediates can then undergo further transformations, resulting in the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4,6-Dimethyl-3,6-dihydro-2H-pyran-2-one can be compared with other similar compounds, such as 2,4-dimethyl-α-pyrone and 4,6-dimethylcoumalin . These compounds share similar structural features but differ in their chemical reactivity and applications. For example, 2,4-dimethyl-α-pyrone is known for its use in the synthesis of biologically active molecules, while 4,6-dimethylcoumalin is studied for its potential use in organic electronics
Properties
CAS No. |
22936-96-5 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2,4-dimethyl-2,5-dihydropyran-6-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-6(2)9-7(8)4-5/h3,6H,4H2,1-2H3 |
InChI Key |
HIBSYTHECFYQMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



